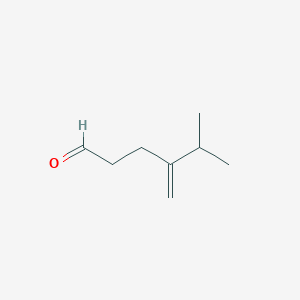
4-(Bromomethyl)-2,2-dimethyltetrahydrofuran
Übersicht
Beschreibung
4-(Bromomethyl)-2,2-dimethyltetrahydrofuran: is an organic compound that belongs to the class of tetrahydrofurans It is characterized by a bromomethyl group attached to the fourth carbon of a 2,2-dimethyltetrahydrofuran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-2,2-dimethyltetrahydrofuran typically involves the bromination of 2,2-dimethyltetrahydrofuran. One common method is the reaction of 2,2-dimethyltetrahydrofuran with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can lead to large-scale production of this compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Bromomethyl)-2,2-dimethyltetrahydrofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products:
Substitution Reactions: Products include azides, thiols, and ethers.
Oxidation Reactions: Products include alcohols and ketones.
Reduction Reactions: The major product is the corresponding methyl derivative.
Wissenschaftliche Forschungsanwendungen
4-(Bromomethyl)-2,2-dimethyltetrahydrofuran has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it valuable in the preparation of various functionalized compounds.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 4-(Bromomethyl)-2,2-dimethyltetrahydrofuran involves its reactivity as an electrophile. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles. This reactivity is exploited in organic synthesis to introduce functional groups into target molecules. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
4-(Chloromethyl)-2,2-dimethyltetrahydrofuran: Similar in structure but with a chloromethyl group instead of a bromomethyl group.
4-(Hydroxymethyl)-2,2-dimethyltetrahydrofuran: Contains a hydroxymethyl group, making it less reactive than the bromomethyl derivative.
4-(Methyl)-2,2-dimethyltetrahydrofuran: Lacks the halogen group, resulting in different reactivity and applications.
Uniqueness: 4-(Bromomethyl)-2,2-dimethyltetrahydrofuran is unique due to the presence of the bromomethyl group, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable intermediate in organic synthesis and various industrial applications.
Eigenschaften
IUPAC Name |
4-(bromomethyl)-2,2-dimethyloxolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO/c1-7(2)3-6(4-8)5-9-7/h6H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGGASGEXWOMRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CO1)CBr)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl[(2,2,3,3-tetramethylcyclopropyl)methyl]amine hydrochloride](/img/structure/B6599784.png)
![4-{1H-pyrazolo[3,4-b]pyridin-1-yl}benzoicacid](/img/structure/B6599791.png)

![2-[3,5-dimethoxy-4-(methoxymethyl)phenyl]ethan-1-amine](/img/structure/B6599813.png)
![(2E)-3-[(1R,2R)-2-methylcyclopropyl]prop-2-enoic acid](/img/structure/B6599827.png)
![2-[(6-bromopyridin-3-yl)oxy]ethan-1-amine dihydrochloride](/img/structure/B6599835.png)
![1-Azaspiro[3.3]heptan-6-ol](/img/structure/B6599843.png)





